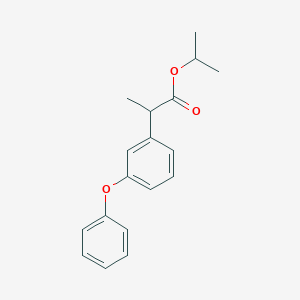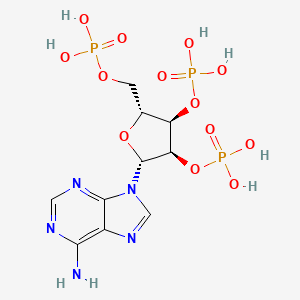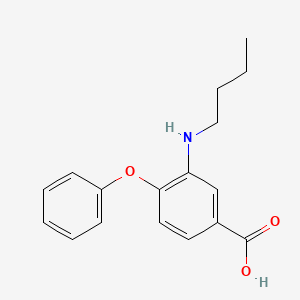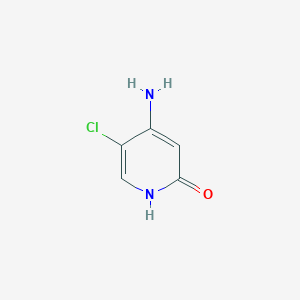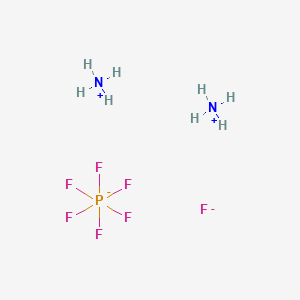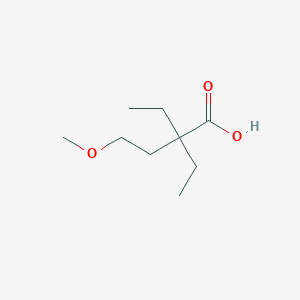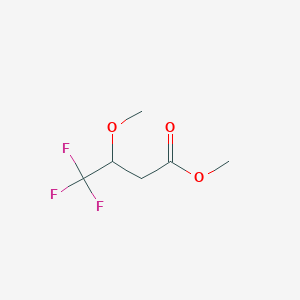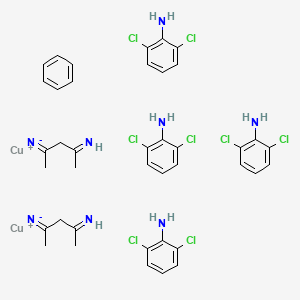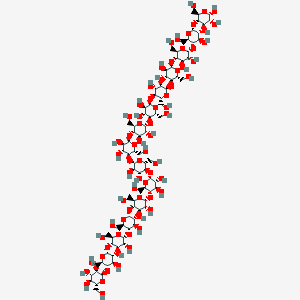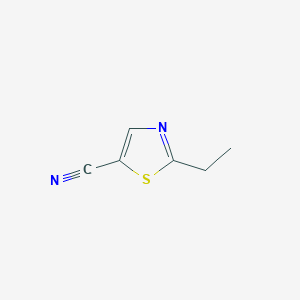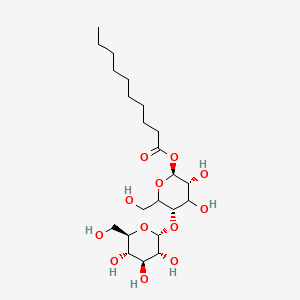![molecular formula C8H9F3O3 B13446030 3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development. The presence of the trifluoromethoxy group enhances its chemical stability and lipophilicity, making it a valuable building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trifluoromethoxy)methyl]bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then undergo further functionalization to introduce the trifluoromethoxy group and the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and haloform reactions. These methods allow for the efficient production of the bicyclo[1.1.1]pentane core and its subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid moiety.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core structure provides a rigid and stable framework that can interact with various biological targets, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a trifluoromethoxy group.
3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester: Contains an amino group, offering different reactivity and applications.
Uniqueness
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential for bioisosteric replacement in drug design .
Properties
Molecular Formula |
C8H9F3O3 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
3-(trifluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)14-4-6-1-7(2-6,3-6)5(12)13/h1-4H2,(H,12,13) |
InChI Key |
ZTYWFGUXJQJZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)COC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
